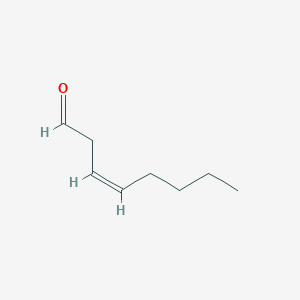
3-Octenal, (3Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Octenal, (3Z)-, also known as (Z)-3-Octenal, is an organic compound with the molecular formula C8H14O. It is a type of aldehyde characterized by the presence of a double bond in the third position of the carbon chain, specifically in the Z-configuration. This compound is known for its distinct odor and is used in various applications, including flavoring and fragrance industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Octenal, (3Z)-, can be synthesized through several methods. One common method involves the hydroformylation of heptene, where a formyl group (HCO) is added to heptene under specific conditions . This reaction typically requires a catalyst, such as a rhodium complex, and is conducted under high pressure and temperature.
Industrial Production Methods
In industrial settings, 3-Octenal, (3Z)-, is produced using similar hydroformylation techniques but on a larger scale. The process involves the continuous flow of reactants through a reactor, where the catalyst facilitates the addition of the formyl group to heptene. The product is then purified through distillation and other separation techniques to obtain high-purity 3-Octenal, (3Z)- .
Análisis De Reacciones Químicas
Types of Reactions
3-Octenal, (3Z)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol, 3-octanol.
Addition Reactions: The double bond in 3-Octenal, (3Z)-, allows it to participate in addition reactions with halogens and hydrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Addition Reactions: Halogens like bromine (Br2) and hydrogen gas (H2) in the presence of a catalyst are typical reagents.
Major Products Formed
Oxidation: Octanoic acid.
Reduction: 3-Octanol.
Addition Reactions: Dihalides or hydrogenated products.
Aplicaciones Científicas De Investigación
3-Octenal, (3Z)-, has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in pheromone signaling in insects.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the flavor and fragrance industry due to its distinct odor.
Mecanismo De Acción
The mechanism of action of 3-Octenal, (3Z)-, involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors, triggering a sensory response. In chemical reactions, its aldehyde group is highly reactive, allowing it to participate in various transformations. The double bond in the Z-configuration also influences its reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
3-Octanol: The corresponding alcohol of 3-Octenal, (3Z)-.
Octanal: An aldehyde with a similar structure but without the double bond.
3-Octen-1-ol: An alcohol with a double bond in the third position but in the E-configuration.
Uniqueness
3-Octenal, (3Z)-, is unique due to its Z-configuration, which affects its reactivity and interaction with other molecules. This configuration also imparts distinct olfactory properties, making it valuable in the flavor and fragrance industry .
Propiedades
Número CAS |
78693-34-2 |
|---|---|
Fórmula molecular |
C8H14O |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
(Z)-oct-3-enal |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h5-6,8H,2-4,7H2,1H3/b6-5- |
Clave InChI |
WDWAUVJQFVTKEW-WAYWQWQTSA-N |
SMILES isomérico |
CCCC/C=C\CC=O |
SMILES canónico |
CCCCC=CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















